molecular formula C27H30N8O7S3 B11450830 N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B11450830
M. Wt: 674.8 g/mol
InChI Key: RFPZDTJLHPNYEW-UHFFFAOYSA-N
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Description

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the thiadiazole and benzamide moieties. Key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiadiazole Group: This step involves the reaction of the triazole intermediate with a thiadiazole precursor, often under acidic or basic conditions.

    Attachment of the Benzamide Group: The final step includes coupling the triazole-thiadiazole intermediate with a benzamide derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can target specific functional groups, such as the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and for developing new synthetic methodologies.

Biology

In biological research, N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, such as materials science or agrochemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2,5-Dimethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide
  • **N-{[4-(2,5-Dimethoxyphenyl)-5-(carbamoylmethylsulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide stands out due to the presence of the thiadiazole moiety, which may confer unique biological activities or chemical reactivity. This structural feature can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C27H30N8O7S3

Molecular Weight

674.8 g/mol

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C27H30N8O7S3/c1-17-30-32-26(44-17)29-24(36)16-43-27-33-31-23(35(27)21-14-19(40-2)6-9-22(21)41-3)15-28-25(37)18-4-7-20(8-5-18)45(38,39)34-10-12-42-13-11-34/h4-9,14H,10-13,15-16H2,1-3H3,(H,28,37)(H,29,32,36)

InChI Key

RFPZDTJLHPNYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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